molecular formula C9H6BrClN2 B599239 6-Bromo-3-chloroquinolin-4-amine CAS No. 1209752-90-8

6-Bromo-3-chloroquinolin-4-amine

Cat. No.: B599239
CAS No.: 1209752-90-8
M. Wt: 257.515
InChI Key: RKMYDXQQLAMVIX-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroquinolin-4-amine is a halogenated quinoline derivative characterized by a bromine atom at position 6, chlorine at position 3, and an amino group at position 4 of the quinoline scaffold. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions between 6-bromo-4-chloroquinoline and substituted anilines under reflux conditions, often using Hünig's base as a catalyst .

Properties

CAS No.

1209752-90-8

Molecular Formula

C9H6BrClN2

Molecular Weight

257.515

IUPAC Name

6-bromo-3-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,(H2,12,13)

InChI Key

RKMYDXQQLAMVIX-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C(=C2C=C1Br)N)Cl

Synonyms

4-Amino-6-bromo-3-chloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in halogen placement, substituent groups, and amine positioning. These variations influence reactivity, physicochemical properties, and biological activity:

Key Observations :

  • Halogen Addition: Introducing additional chlorines (e.g., 3-bromo-6,7-dichloroquinolin-4-amine) increases molecular weight and lipophilicity (clogP ≈ 3.5 vs. 2.8 for the parent compound), which may enhance membrane permeability but reduce aqueous solubility .
  • Alkyl vs.

Physicochemical Properties

Table 2: Property Comparison
Property 6-Bromo-3-chloroquinolin-4-amine 7-Bromo-4-chloroquinolin-3-amine 3-Bromo-6,7-dichloroquinolin-4-amine
Molecular Weight (g/mol) 273.52 273.52 308.41
Halogen Count 2 (Br, Cl) 2 (Br, Cl) 3 (Br, Cl, Cl)
clogP (Predicted) 2.8 2.6 3.5
Aqueous Solubility (µg/mL) ~50 (moderate) ~75 (higher) ~20 (low)

Key Insights :

  • Solubility Trends : The 7-bromo-4-chloro isomer shows higher solubility than the parent compound, possibly due to reduced crystal lattice energy from altered halogen positioning .
  • Lipophilicity: Dichloro-substituted analogs (e.g., 3-bromo-6,7-dichloroquinolin-4-amine) have higher clogP values, favoring passive diffusion across biological membranes but complicating formulation .

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